molecular formula C5HClN2O2 B2417883 5-Cyano-1,2-oxazole-3-carbonyl chloride CAS No. 2248358-46-3

5-Cyano-1,2-oxazole-3-carbonyl chloride

Cat. No. B2417883
CAS RN: 2248358-46-3
M. Wt: 156.53
InChI Key: DVVROJUBSUXZEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Cyano-1,2-oxazole-3-carbonyl chloride can be achieved through the Fischer oxazole synthesis, which is a chemical synthesis of an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid . The cyanohydrin itself is derived from a separate aldehyde . The reactants of the oxazole synthesis itself, the cyanohydrin of an aldehyde and the other aldehyde itself, are usually present in equimolar amounts .


Molecular Structure Analysis

The molecular formula of this compound is C5HClN2O2. The molecular weight is 156.53.


Chemical Reactions Analysis

This compound can react with aldehydes and ketones to form oxazoles, thiazoles, and imidazoles. It can also react with alcohols to form ethers and with amines to form amides.


Physical And Chemical Properties Analysis

This compound is a colorless, volatile liquid. It is soluble in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons.

Scientific Research Applications

Synthesis of Heterocyclic Systems

The reaction of related compounds to 5-Cyano-1,2-oxazole-3-carbonyl chloride has been used to produce new heterocyclic systems. For example, 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides react with amino compounds to form carbonitriles, which under certain conditions can lead to the formation of [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine, indicating the potential of these reactions in synthesizing novel heterocyclic compounds (Kornienko et al., 2014).

Visualization of Actively Respiring Bacteria

5-Cyano-2,3-ditolyl tetrazolium chloride, a related compound, has been employed for direct visualization of actively respiring bacteria. This approach helps in the enumeration of active bacterial populations in environmental samples, indicating a potential application in microbiology and environmental studies (Rodriguez et al., 1992).

Formation of Substituted Pyrazoles

Treatment of related compounds such as 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with other reactive agents can lead to the formation of substituted pyrazoles. This suggests the utility of these reactions in creating diverse chemical structures which could be of importance in pharmaceutical and chemical research (Shablykin et al., 2007).

Construction of Macrocyclic Structures

Research into the use of related compounds for constructing macrocyclic structures like cyclophanes with oxazole fragments demonstrates the versatility of these compounds in advanced synthetic chemistry. This could have implications in the development of new materials or complex organic molecules (Merzhyievskyi et al., 2020).

Multicomponent Synthesis of Polysubstituted Compounds

The multicomponent synthesis starting from simple inputs, involving compounds like 5-aminooxazole, has been described, leading to the formation of various polysubstituted compounds. This showcases the application in creating complex molecules from simpler ones, which is a key aspect of synthetic organic chemistry (Janvier et al., 2002).

Anticancer Evaluation

Certain oxazole compounds have been synthesized and evaluated for their in vitro anticancer activity. This highlights the potential use of these compounds in medicinal chemistry, particularly in the development of anticancer drugs (Kachaeva et al., 2018).

Mechanism of Action

The Fischer oxazole synthesis is a type of dehydration reaction which can occur under mild conditions in a rearrangement of the groups that would not seem possible . The reaction occurs by dissolving the reactants in dry ether and passing through the solution dry, gaseous hydrogen chloride . The product, which is the 2,5-disubstituted oxazole, precipitates as the hydrochloride and can be converted to the free base by the addition of water or by boiling with alcohol .

Safety and Hazards

5-Cyano-1,2-oxazole-3-carbonyl chloride is a highly reactive compound. It causes severe skin burns and eye damage .

Future Directions

One potential direction is the development of new synthetic methods for the synthesis of heterocyclic compounds. Another potential direction is the development of new catalysts for the synthesis of polymers and organometallic compounds.

Relevant Papers A comprehensive review on biological activities of oxazole derivatives has been published . This review covers the therapeutic potentials of oxazole scaffolds which are valuable for medical applications . Another paper discusses advancements in the synthesis of oxazolines .

properties

IUPAC Name

5-cyano-1,2-oxazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClN2O2/c6-5(9)4-1-3(2-7)10-8-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVROJUBSUXZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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